

Technical Guide: Structure-Activity Relationship of 3-(3-Chloro-4-methylphenyl)piperidine

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Compound of Interest

Compound Name: 3-(3-Chloro-4-methylphenyl)piperidine

Cat. No.: B13531470

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Executive Summary & Pharmacological Context

Compound Class: 3-Arylpiperidine (3-AP). Primary Target: Monoamine Transporters (DAT/NET) and Dopamine Autoreceptors (D2/D3). Chemical Space: Psychostimulants / Dopamine Stabilizers.

3-(3-Chloro-4-methylphenyl)piperidine represents a specific lipophilic optimization of the 3-phenylpiperidine scaffold. Unlike its 4-phenylpiperidine isomers (often associated with opioid activity, e.g., Pethidine) or 2-substituted analogs (e.g., Methylphenidate), the 3-substitution pattern typically confers selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), often with a "dopamine stabilizer" profile characteristic of agents like (-)-OSU-6162 or 3-PPP.

This guide analyzes the specific steric and electronic contributions of the 3-Chloro and 4-Methyl substituents, providing a rationale for their inclusion in lead optimization to enhance lipophilicity, metabolic stability, and binding affinity.

Chemical Structure & Topological Analysis

The molecule consists of a piperidine ring substituted at the C3 position with a phenyl ring bearing a chlorine atom at the meta (3') position and a methyl group at the para (4') position.

Substituent Effects (SAR Logic)

The 3-Cl, 4-Me substitution pattern is a classic medicinal chemistry tactic ("Hybrid Isostere") designed to optimize the phenyl ring's interaction with the hydrophobic S1 pocket of the DAT.

Substituent	Position	Electronic Effect	Steric/Lipophilic Effect	Pharmacological Impact
Piperidine Nitrogen	N1	Proton acceptor (pKa ~9-10)	Ionic interaction site	Critical salt bridge formation with Asp79 in DAT.
Phenyl Ring	C3 (Piperidine)	-system	Scaffold orientation	C3 positioning favors DAT/NET selectivity over SERT/Opioid receptors compared to C4 isomers.
Chlorine	meta (3')	Electron Withdrawing (-I)	Lipophilic ()	Enhances hydrophobic contact; halogen bonding potential with serine residues in the binding pocket.
Methyl	para (4')	Weak Electron Donor (+I)	Lipophilic ()	Metabolic Blockade: Prevents rapid p-hydroxylation (CYP450 degradation), significantly extending half-life ().

Chirality & Stereochemistry

The C3 position is a chiral center. Based on the 3-phenylpiperidine class (e.g., Preclamol, 3-PPP):

- (+) Enantiomer (3S): Typically exhibits higher affinity for DAT and stimulant-like properties.
- (-) Enantiomer (3R): Often acts as a partial agonist or antagonist (dopamine stabilizer profile).
- Recommendation: Asymmetric synthesis or chiral resolution is required for definitive pharmacological characterization.

Synthesis Protocol: Rhodium-Catalyzed Arylation

While traditional Grignard routes exist, they often suffer from low yields and racemization. The following protocol utilizes a Rhodium-catalyzed conjugate addition to ensure regioselectivity and high yield, adapted from modern 3-arylpiperidine methodologies.

Reaction Scheme (Graphviz Visualization)

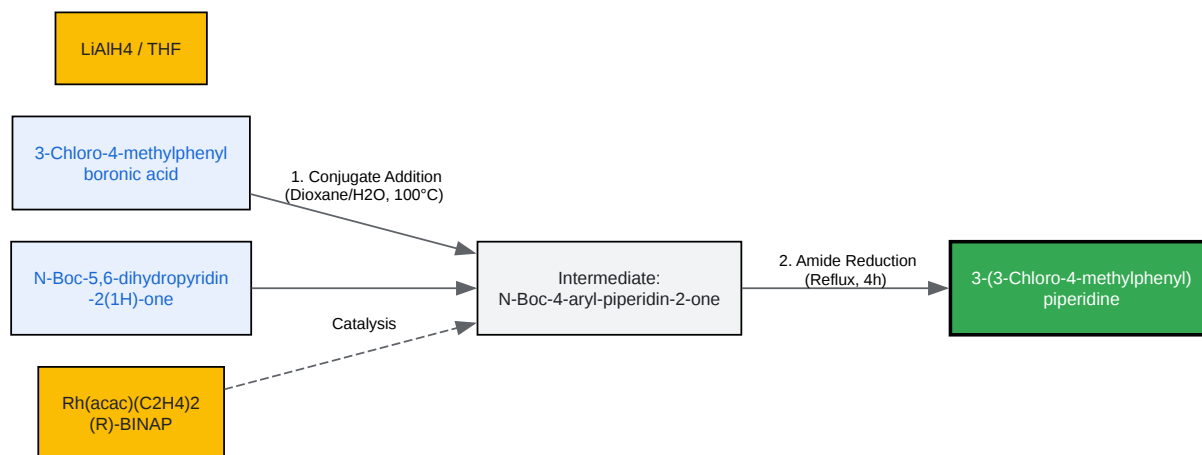


Figure 1: Stereoselective synthesis via Rh-catalyzed 1,4-addition followed by reduction.

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Step-by-Step Methodology

Phase 1: Rhodium-Catalyzed Conjugate Addition

- Reagents: Combine 3-chloro-4-methylphenylboronic acid (1.2 equiv) and N-Boc-5,6-dihydropyridin-2(1H)-one (1.0 equiv) in a reaction vial.
- Catalyst System: Add $[\text{Rh}(\text{cod})\text{Cl}]_2$ (3 mol%) and (R)-BINAP (6 mol%) to induce enantioselectivity.
- Solvent: Dissolve in 1,4-dioxane/water (10:1 ratio).
- Reaction: Heat to 100°C under Argon atmosphere for 12 hours. Monitor via TLC (Hexane/EtOAc 3:1).^[1]
- Workup: Quench with saturated NH_4Cl . Extract with EtOAc.^[2] Purify intermediate via flash chromatography.

Phase 2: Amide Reduction

- Reduction: Dissolve the intermediate amide in anhydrous THF at 0°C.
- Addition: Slowly add LiAlH_4 (3.0 equiv) dropwise (exothermic).
- Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the carbonyl.
- Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.
- Isolation: Convert the free base to the HCl salt using ethereal HCl for stability and crystallization.

Predicted Pharmacological Profile

Based on the SAR of the 3-phenylpiperidine scaffold (specifically comparing to 3,4-Dichlorophenylpiperidine and 3-PPP), the following profile is projected:

Binding Affinity & Selectivity

The addition of the 3-Cl and 4-Me groups creates a "super-lipophilic" core, likely increasing affinity for the DAT compared to the unsubstituted parent.

Receptor/Transporter	Predicted Affinity ()	Rationale
DAT (Dopamine Transporter)	High (< 50 nM)	3,4-disubstitution mimics the potent 3,4-dichlorophenyl pharmacophore.
NET (Norepinephrine Transporter)	Moderate (~100 nM)	3-arylpiperidines typically retain NET affinity; steric bulk at C4' may slightly reduce fit compared to DAT.
SERT (Serotonin Transporter)	Low (> 1000 nM)	3-substitution generally disfavors SERT binding compared to 4-substitution.
5-HT2A / D2 Receptors	Negligible	Lacks the specific pharmacophore distance required for direct receptor agonism unless N-substituted.

Mechanism of Action (Signaling Pathway)

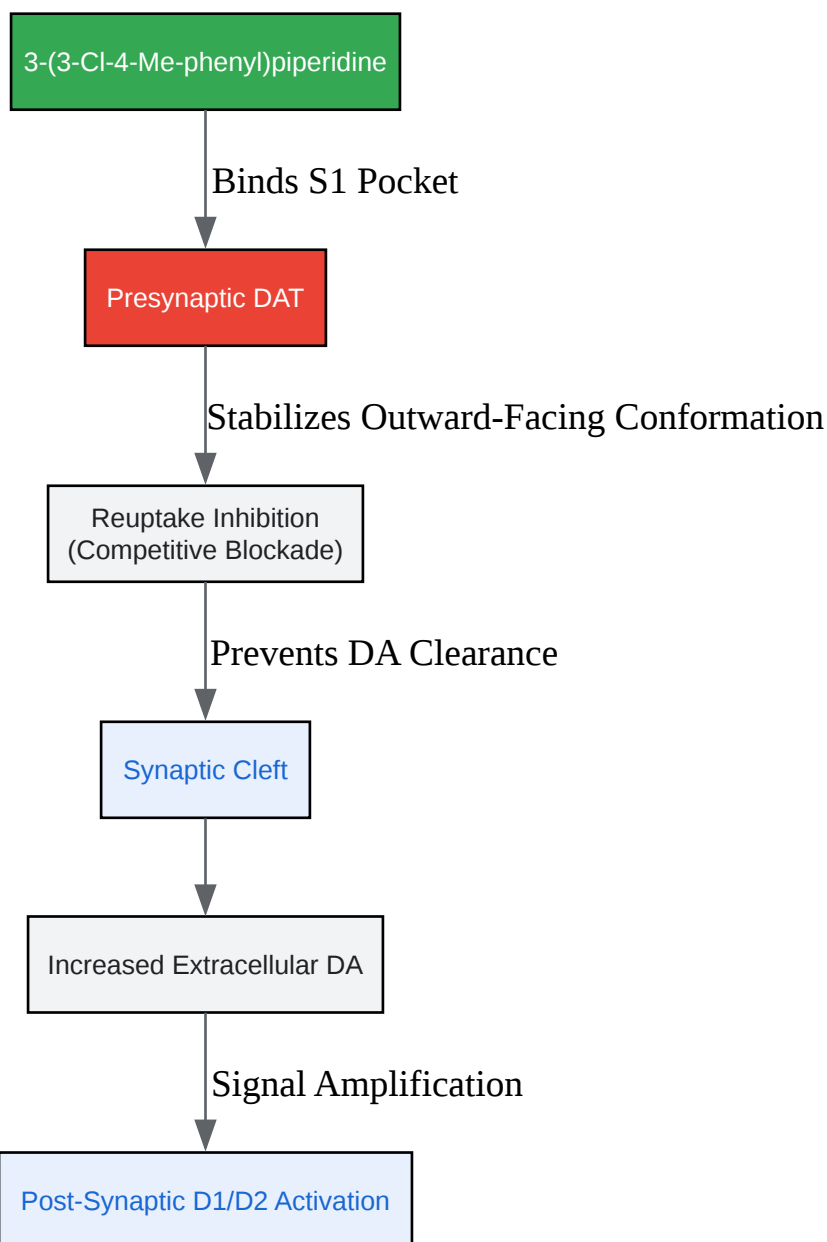


Figure 2: Mechanism of Action - Monoamine Reuptake Inhibition

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[3][4][5]

References & Authoritative Sources

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Disclaimer: This guide is for research and educational purposes only. The compound described is a potent CNS active agent; all synthesis and handling must comply with local regulations and safety protocols.

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